FP-Tztp
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of FP-Tztp involves specific procedures to ensure its purity and effectiveness. For instance, Kiesewetter et al. (2003) developed a one-step radiosynthesis method for FP-Tztp that can be automated, resulting in the product with high radiochemical yield and specific activity (Kiesewetter, Vuong, & Channing, 2003). Another improvement in the radiosynthesis of FP-Tztp was reported by van Oosten et al. (2009), who introduced a new precursor for the synthesis, enhancing the yield and simplifying the process (van Oosten et al., 2009).
Molecular Structure Analysis
The molecular structure of FP-Tztp has been characterized through various studies. For instance, the structure of FP-Tztp-related compounds has been determined using methods like single-crystal X-ray diffraction, as described by Wu and Sato (2009) for a cyano‐bridged dinuclear compound related to FP-Tztp (Wu & Sato, 2009).
Chemical Reactions and Properties
FP-Tztp exhibits specific chemical reactions and properties, particularly in relation to its function as a radiopharmaceutical. For instance, Carson et al. (1998) studied the in vivo behavior of FP-Tztp as a radiotracer, highlighting its rapid uptake in the brain and its potential suitability for studying conditions like Alzheimer's disease (Carson et al., 1998).
Physical Properties Analysis
The physical properties of FP-Tztp, such as solubility, stability, and molecular weight, are crucial for its application in various fields. Studies like those by Rarig and Zubieta (2001) provide insights into the hydrothermal synthesis and structural characterization of FP-Tztp-related compounds, indicating their potential in forming stable structures with specific physical properties (Rarig & Zubieta, 2001).
Chemical Properties Analysis
FP-Tztp's chemical properties, including reactivity and interaction with other substances, are essential for understanding its behavior in various environments. The study by Loiseau et al. (2000) on hydrothermal synthesis and structural characterization provides insights into how FP-Tztp and related compounds react under certain conditions (Loiseau et al., 2000).
Wissenschaftliche Forschungsanwendungen
Protein Labeling in Live Cells : FP-Tztp is used for producing fusion proteins that can be visualized in living cells, tissues, and animals (Mizukami, Hori, & Kikuchi, 2014).
Imaging Muscarinic Receptors : [18F]FP-TZTP is useful for in vivo measurement of muscarinic receptors with positron emission tomography, especially for neurological disorders like Alzheimer's disease (Carson et al., 1998); (Matesic, Greguric, & Pascali, 2018).
Optical Tweezers and Biological Imaging : FP-Tztp can be used in constructing three-dimensional optical tweezers for potential applications in biological imaging (Cheng, Zhang, Ma, & Tao, 2016); (Shaner, Steinbach, & Tsien, 2005).
Fractional Photothermolysis (FP) : This application includes treatment for various skin conditions without the adverse effects of ablative laser devices (Geronemus, 2006).
Radiosynthesis Improvements : Improved methods for synthesizing [18F]FP-TZTP have been developed, offering higher yields, faster synthesis times, and simpler automation (van Oosten et al., 2009).
Molecular Imaging Probe Development : Studies involving LC-MS and hepatocytes demonstrate their importance in developing new molecular imaging probes, including those using FP-Tztp (Ma, Kiesewetter, Lang, & Eckelman, 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-fluoropropylsulfanyl)-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3S2/c1-15-6-2-4-9(8-15)10-11(14-17-13-10)16-7-3-5-12/h4H,2-3,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKPPQNBFQLLIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C2=NSN=C2SCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435762 | |
Record name | FP-TZTP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
FP-Tztp | |
CAS RN |
424829-90-3 | |
Record name | FP-TZTP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0424829903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FP-TZTP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FP-TZTP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2LNI0YP8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.